- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,
Cas no 95333-13-4 (Benzofuran-4-carbaldehyde)
Benzofuran-4-carbaldehyde structure
Product Name:Benzofuran-4-carbaldehyde
N.o CAS:95333-13-4
MF:C9H6O2
MW:146.14274263382
MDL:MFCD10699414
CID:799357
PubChem ID:13307981
Update Time:2024-10-25
Benzofuran-4-carbaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Benzofurancarboxaldehyde
- Benzofuran-4-carbaldehyde
- 1-benzofuran-4-carbaldehyde
- 4-BENZOFURANCARBALDEHYDE
- benzo<b>furan-4-carbaldehyde
- benzofuran-4-carboxaldehyde
- 4-Benzofurancarboxaldehyde (9CI)
- 4-benzo[b]furancarbaldehyde
- RLBNWXQWPDJHAT-UHFFFAOYSA-N
- FCH882413
- 6526AJ
- CM10759
- MB08826
- AS06447
- SY024355
- AB0064319
- AX8267408
- 95333-13-4
- DTXSID70536129
- AKOS006302749
- MFCD10699414
- AS-32431
- DB-295243
- SCHEMBL3800012
- Z1198279472
- EN300-211280
- VDA33313
-
- MDL: MFCD10699414
- Inchi: 1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H
- Chave InChI: RLBNWXQWPDJHAT-UHFFFAOYSA-N
- SMILES: O=CC1C2=C(OC=C2)C=CC=1
Propriedades Computadas
- Massa Exacta: 146.03700
- Massa monoisotópica: 146.036779430g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 156
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 30.2
Propriedades Experimentais
- Cor/Forma: No data avaiable
- Densidade: 1.238±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: No data available
- Ponto de ebulição: 251.5±13.0 ºC (760 Torr),
- Ponto de Flash: 110.2±12.5 ºC,
- Solubilidade: Very 微溶 (0.19 g/L) (25 ºC),
- PSA: 30.21000
- LogP: 2.24530
- Pressão de vapor: No data available
Benzofuran-4-carbaldehyde Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:4°C条件下存储,-4摄氏度存储更佳
Benzofuran-4-carbaldehyde Dados aduaneiros
- CÓDIGO SH:2932999099
- Dados aduaneiros:
中国海关编码:
2932999099概述:
2932999099. 其他仅含氧杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzofuran-4-carbaldehyde Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM316340-1g |
1-Benzofuran-4-carbaldehyde |
95333-13-4 | 95% | 1g |
$496 | 2021-06-17 | |
| Alichem | A019096662-5g |
Benzofuran-4-carbaldehyde |
95333-13-4 | 95% | 5g |
$2050.20 | 2023-08-31 | |
| Alichem | A019096662-10g |
Benzofuran-4-carbaldehyde |
95333-13-4 | 95% | 10g |
$2954.70 | 2023-08-31 | |
| Alichem | A019096662-25g |
Benzofuran-4-carbaldehyde |
95333-13-4 | 95% | 25g |
$4824.00 | 2023-08-31 | |
| TRC | B130873-10mg |
Benzofuran-4-carbaldehyde |
95333-13-4 | 10mg |
$ 115.00 | 2023-04-19 | ||
| TRC | B130873-50mg |
Benzofuran-4-carbaldehyde |
95333-13-4 | 50mg |
$ 483.00 | 2023-04-19 | ||
| TRC | B130873-100mg |
Benzofuran-4-carbaldehyde |
95333-13-4 | 100mg |
$ 896.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852134-1g |
Benzofuran-4-carbaldehyde |
95333-13-4 | ≥97% | 1g |
2,494.80 | 2021-05-17 | |
| abcr | AB294768-250 mg |
4-Benzofurancarboxaldehyde; . |
95333-13-4 | 250 mg |
€262.30 | 2023-07-20 | ||
| abcr | AB294768-1 g |
4-Benzofurancarboxaldehyde; . |
95333-13-4 | 1 g |
€584.30 | 2023-07-20 |
Benzofuran-4-carbaldehyde Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -45 °C; -45 °C → -5 °C; -5 °C → -45 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ; -45 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; -45 °C → rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt
Referência
- Preparation of 4-phenyl substituted tetrahydroisoquinolines and their therapeutic use to block reuptake of norepinephrine, dopamine, and serotonin for the treatment of neurological and psychological disorders, United States, , ,
Método de produção 3
Condições de reacção
1.1 Catalysts: Acetic acid
Referência
- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan, Journal of the Chemical Society, 1984, (9), 1479-85
Método de produção 4
Condições de reacção
Referência
- Preparation of 4-benzoheterocyclyl-1-aminocarbonylmethylpyrrolidine-3-carboxylic acid derivatives as endothelin antagonists, United States, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of 3,4-di-substituted cyclobutene-1,2-diones as CXC-chemokine receptor ligands, United States, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -45 °C
Referência
- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran , Water ; rt → -78 °C; -78 °C; 3 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Sodium sulfate decahydrate ; 0 °C
1.2 Reagents: Sodium sulfate decahydrate ; 0 °C
Referência
- Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand, Organic Letters, 2022, 24(31), 5679-5683
Método de produção 8
Condições de reacção
1.1 Solvents: Chloroform ; rt
1.2 Reagents: Manganese oxide (MnO2) ; overnight, rt
1.2 Reagents: Manganese oxide (MnO2) ; overnight, rt
Referência
- Preparation of retinoid analogs that have selectivity as RXR agonists, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt
Referência
- Preparation and use of furan-fused-4-phenyl substituted tetrahydroisoquinolines for treatment of attention deficit hyperactivity disorder (ADHD), World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
Referência
- Preparation of substituted pyrrolidine-3-carboxylic acids as endothelin antagonists, United States, , ,
Método de produção 11
Condições de reacção
Referência
- Preparation of 1-(carbamoylmethyl)pyrrolidine-3-carboxylates and analogs as endothelin antagonists, United States, , ,
Método de produção 12
Condições de reacção
Referência
- Preparation of benzo-1,3-dioxolyl- and benzofuranyl-substituted pyrrolidine derivatives as endothelin antagonists., World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
Referência
- Preparation of pyrrolidinecarboxylic acid derivatives and analogs as endothelin antagonists, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of 3,4-diaminocyclobutene-1,2-diones as CXC-chemokine receptor ligands, United States, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of diaminothiadiazole dioxides and monoxides as CXC- and CC-chemokine receptor ligands, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of 3,4-di-substituted cyclobutene-1,2-diones as cxc-chemokine receptor ligands, World Intellectual Property Organization, , ,
Benzofuran-4-carbaldehyde Raw materials
- 4-bromo-1-benzofuran
- (1-benzofuran-4-yl)methanol
- 4-Benzofurancarboxamide, N-methoxy-N-methyl-
- 6-bromo-1-benzofuran
- Benzofuran-4-carbonitrile
Benzofuran-4-carbaldehyde Preparation Products
Benzofuran-4-carbaldehyde Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:95333-13-4)Benzofuran-4-carbaldehyde
Número da Ordem:A859090
Estado das existências:in Stock
Quantidade:250.0mg/1.0g/5.0g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:16
Preço ($):247.0/394.0/1183.0
E- mail:sales@amadischem.com
Benzofuran-4-carbaldehyde Literatura Relacionada
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95333-13-4)Benzofuran-4-carbaldehyde
Pureza:99%/99%/99%
Quantidade:250.0mg/1.0g/5.0g
Preço ($):247.0/394.0/1183.0